![molecular formula C22H21N3O5 B2882029 Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate CAS No. 899943-16-9](/img/structure/B2882029.png)
Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. It might also include information on the compound’s appearance or state under standard conditions .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, including its atomic arrangement and the types of bonds between the atoms .Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties. These could include its melting point, boiling point, solubility in various solvents, and its chemical stability .Wissenschaftliche Forschungsanwendungen
Synthesis of D-Homophenylalanine
D-Homophenylalanine: is an important intermediate in the pharmaceutical industry, particularly for the production of angiotensin-converting enzyme (ACE) inhibitors. These inhibitors have significant clinical applications in managing hypertension and congestive heart failure (CHF). The compound can be resolved with L-tartaric acid, followed by catalytic hydrogenation to synthesize D-Homophenylalanine in a practical and convenient three-step process .
Biocatalytic Methods for Pharmaceutical Intermediates
The biocatalytic synthesis of L-homophenylalanine, a variant of the aforementioned D-Homophenylalanine, represents a green chemistry approach to producing pharmaceutical intermediates. This method is environmentally friendly and sustainable, utilizing membrane bioreactors for the biotransformation process .
Optical Resolution in Chemical Synthesis
The compound serves as a candidate for optical resolution processes. This is a method used to separate enantiomers and is crucial in the synthesis of optically active pharmaceuticals. The resolution with L-tartaric acid and subsequent steps can lead to the production of enantiomerically pure compounds .
Modification of Peptides
Modifying peptides by substituting natural amino acids with nonstandard residues, such as those derived from the compound, can alter bioavailability and inhibiting activity. This has significant implications for the development of new therapeutic peptides with enhanced properties .
Organogelator Synthesis for Oil Spill Remediation
The structural features of the compound suggest potential applications in synthesizing organogelators. These are materials used to remediate oil spills by trapping oil away from water through intermolecular forces like hydrogen bonding and Van der Waals interactions .
Development of Semi-Solid Preparations
Due to its functional groups, the compound could be used in the development of semi-solid preparations known as organogels. These have applications in various fields, including pharmaceuticals and environmental cleanup .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5/c1-2-29-22(28)21-18(13-20(27)25(24-21)17-11-7-4-8-12-17)30-15-19(26)23-14-16-9-5-3-6-10-16/h3-13H,2,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPMURUWBVHASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(benzylamino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.